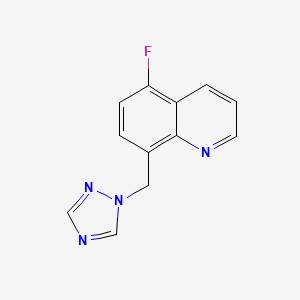
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline (FTQ) is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FTQ belongs to the class of quinoline compounds and is characterized by the presence of a triazole moiety at position 8. This unique structure confers FTQ with a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the inhibition of bacterial and fungal growth. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline in lab experiments include its high yield synthesis method, its broad range of biological activities, and its low toxicity in normal cells. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
将来の方向性
For 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline research include the development of more efficient synthesis methods, the optimization of its bioavailability, and the exploration of its potential use in combination therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
合成法
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triethylsilane. Another method involves the reaction of 8-bromoquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triphenylphosphine. Both methods result in the formation of this compound with high yields.
科学的研究の応用
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In inflammation research, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes this compound a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.
In infectious disease research, this compound has been shown to have anti-microbial properties against various bacterial and fungal strains. This compound has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the treatment of malaria.
特性
IUPAC Name |
5-fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-4-3-9(6-17-8-14-7-16-17)12-10(11)2-1-5-15-12/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZXGHIIYQFCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
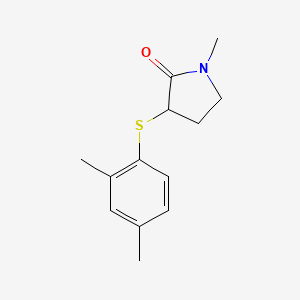
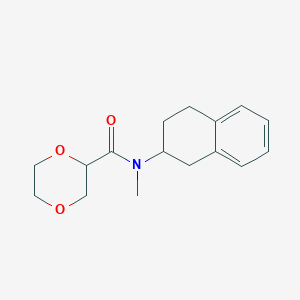
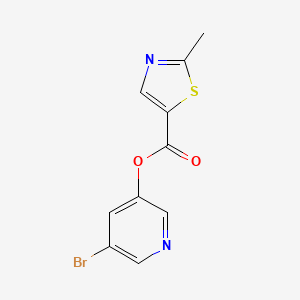

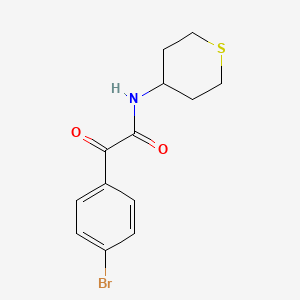
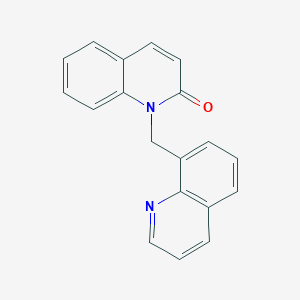
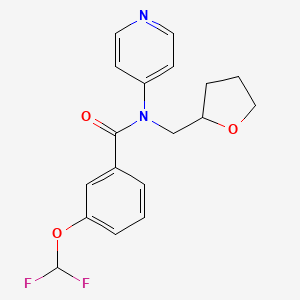

![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)

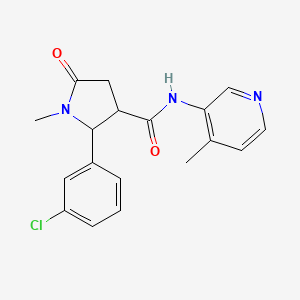
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
